molecular formula C12H13NO2 B11896320 2H-Spiro[benzofuran-3,4'-piperidin]-2-one

2H-Spiro[benzofuran-3,4'-piperidin]-2-one

Cat. No.: B11896320
M. Wt: 203.24 g/mol
InChI Key: IXPNINVKWCBKDH-UHFFFAOYSA-N
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Description

2H-Spiro[benzofuran-3,4’-piperidin]-2-one: is a heterocyclic compound that features a spiro linkage between a benzofuran and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Spiro[benzofuran-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a five-step synthesis route has been reported, yielding the compound with an overall efficiency of 47% . The process involves selective and sequential derivatization of amino and aryl bromide functional groups .

Industrial Production Methods

While specific industrial production methods for 2H-Spiro[benzofuran-3,4’-piperidin]-2-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-Spiro[benzofuran-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2H-Spiro[benzofuran-3,4’-piperidin]-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2H-Spiro[benzofuran-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-Spiro[benzofuran-3,4’-piperidin]-2-one apart from similar compounds is its specific spiro linkage and the resulting three-dimensional structure. This unique configuration can lead to distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[1-benzofuran-3,4'-piperidine]-2-one

InChI

InChI=1S/C12H13NO2/c14-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)15-11/h1-4,13H,5-8H2

InChI Key

IXPNINVKWCBKDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CC=CC=C3OC2=O

Origin of Product

United States

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